molecular formula C8H14N2O2 B577943 4-(1-Piperazinyl)-2-butenoic acid CAS No. 1251504-25-2

4-(1-Piperazinyl)-2-butenoic acid

Cat. No.: B577943
CAS No.: 1251504-25-2
M. Wt: 170.212
InChI Key: ZJEOAWNNMCRYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Piperazinyl)-2-butenoic acid is a piperazine derivative featuring a conjugated butenoic acid moiety. Its structure combines a piperazine ring—a six-membered heterocycle with two nitrogen atoms—with a four-carbon α,β-unsaturated carboxylic acid. This compound is of interest in medicinal chemistry due to the piperazine group's prevalence in bioactive molecules and the carboxylic acid's role in hydrogen bonding and solubility.

Properties

CAS No.

1251504-25-2

Molecular Formula

C8H14N2O2

Molecular Weight

170.212

IUPAC Name

4-piperazin-1-ylbut-2-enoic acid

InChI

InChI=1S/C8H14N2O2/c11-8(12)2-1-5-10-6-3-9-4-7-10/h1-2,9H,3-7H2,(H,11,12)

InChI Key

ZJEOAWNNMCRYHQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC=CC(=O)O

Synonyms

4-(1-Piperazinyl)-2-butenoic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and applications of 4-(1-piperazinyl)-2-butenoic acid and related compounds:

Compound Name Core Structure Functional Groups/Substituents Key Applications/Properties Reference
This compound Piperazine + butenoic acid Carboxylic acid, α,β-unsaturated bond Intermediate, potential ligand N/A
4-(1-Piperazinyl)-benzo[b]thiophene-2-carboxylic Acid HCl Benzo[b]thiophene + piperazine Carboxylic acid, sulfur-containing ring Intermediate in Brexpiprazole synthesis
1-[(2E)-But-2-enoyl]-4-[(2Z)-but-2-enoyl]piperazine Piperazine + enoyl groups Two ketone groups, conjugated double bonds Synthetic intermediate, isomer-dependent reactivity
4-[4-(3-Chlorophenoxy)phenyl]-4-oxo-2-butenoic acid Butenoic acid + substituted phenyl Oxo group, chlorophenyl substituent Trazodone impurity, metabolic relevance
Ciprofloxacin Hydrochloride Quinoline + piperazine Carboxylic acid, fluorine substituent Antibacterial agent (fluoroquinolone class)
Levocetirizine Dihydrochloride Piperazine + diphenylmethyl group Acetic acid, chlorophenyl group Antihistamine (H1 receptor antagonist)
5-(1-Piperazinyl)benzofuran-2-carboxylic Acid Ethyl Ester Benzofuran + piperazine Ethyl ester, heterocyclic core Prodrug potential (ester hydrolysis)
4-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenylboronic Acid Piperazine + boronic acid Boronic acid, hydroxyethyl group Suzuki coupling, enzyme inhibition studies

Physicochemical Properties

  • Solubility: Piperazine-containing carboxylic acids (e.g., this compound) generally exhibit moderate water solubility due to ionizable groups. Esters (e.g., ) are more lipophilic, favoring membrane permeability .
  • Molecular Weight : The target compound (MW ≈ 198) is smaller than Brexpiprazole intermediates (MW ≈ 298) or ciprofloxacin (MW ≈ 367), impacting pharmacokinetics .
  • Stability: The α,β-unsaturated bond in this compound may render it susceptible to nucleophilic attack or oxidation, unlike saturated analogs (e.g., levocetirizine) .

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